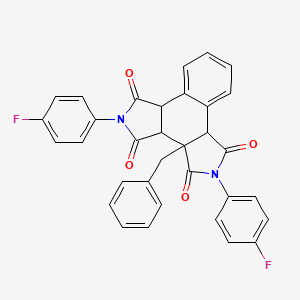

C33H22F2N2O4

Description

The compound with the molecular formula C33H22F2N2O4 is a complex organic molecule that has garnered interest in various scientific fields

Properties

Molecular Formula |

C33H22F2N2O4 |

|---|---|

Molecular Weight |

548.5 g/mol |

IUPAC Name |

6-benzyl-4,9-bis(4-fluorophenyl)-4,9-diazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),12,14-triene-3,5,8,10-tetrone |

InChI |

InChI=1S/C33H22F2N2O4/c34-20-10-14-22(15-11-20)36-29(38)26-24-8-4-5-9-25(24)27-30(39)37(23-16-12-21(35)13-17-23)32(41)33(27,28(26)31(36)40)18-19-6-2-1-3-7-19/h1-17,26-28H,18H2 |

InChI Key |

OSNMHAYXNHRXMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC23C4C(C5=CC=CC=C5C2C(=O)N(C3=O)C6=CC=C(C=C6)F)C(=O)N(C4=O)C7=CC=C(C=C7)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C33H22F2N2O4 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the Core Structure: This step involves the construction of the central aromatic rings through reactions such as Friedel-Crafts acylation or Suzuki coupling.

Introduction of Functional Groups: Fluorine atoms and other functional groups are introduced using reagents like fluorinating agents and protecting groups to ensure selective reactions.

Final Assembly: The final steps involve coupling the intermediate products under controlled conditions, often using catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of C33H22F2N2O4 may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

C33H22F2N2O4: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

C33H22F2N2O4: has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific diseases.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C33H22F2N2O4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

C33H22F2N2O4: can be compared with other similar compounds based on its structure and properties:

Similar Compounds: Molecules with similar aromatic ring structures and functional groups, such as or .

Uniqueness: The presence of specific functional groups and the arrangement of atoms in

C33H22F2N2O4 , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound with the molecular formula C33H22F2N2O4 is of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article summarizes the biological activities associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

C33H22F2N2O4 is characterized by a complex structure that includes fluorine atoms, which are known to enhance the pharmacological properties of organic compounds. The presence of fluorine can improve metabolic stability and bioavailability, making it a candidate for various therapeutic applications.

Research indicates that compounds similar to C33H22F2N2O4 may exert their biological effects through several mechanisms:

- Inhibition of Glycolysis : Some studies have shown that fluorinated derivatives can inhibit glycolytic enzymes, particularly hexokinase, which is crucial for cancer cell metabolism. This inhibition can lead to reduced energy production in rapidly dividing tumor cells, thereby slowing their growth .

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can mitigate oxidative stress in cells and provide protective effects against various diseases .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory mediators such as nitric oxide and TNF-α .

Biological Activities

The biological activities associated with C33H22F2N2O4 can be summarized as follows:

Case Study 1: Fluorinated Derivatives in Cancer Treatment

A recent study focused on the synthesis and evaluation of fluorinated derivatives of 2-deoxy-D-glucose (2-DG), which closely resemble C33H22F2N2O4. These derivatives exhibited significantly lower IC50 values compared to non-fluorinated counterparts, indicating enhanced cytotoxicity against glioblastoma multiforme (GBM) cells. The study concluded that these compounds could serve as more effective treatments for GBM due to their ability to inhibit glycolysis more efficiently than traditional therapies .

Case Study 2: Antioxidant Activity Evaluation

Another investigation assessed the antioxidant activity of compounds structurally similar to C33H22F2N2O4. The results showed that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in neuroprotection and cardiovascular health. The study highlighted the importance of structural modifications in enhancing antioxidant efficacy .

Research Findings

Recent literature emphasizes the need for further exploration into the biological activities of C33H22F2N2O4 and its analogs. Key findings include:

- Enhanced Stability and Uptake : Modifications at specific positions on the molecule improve pharmacokinetics, allowing for effective targeting of cancer cells at lower doses .

- Diverse Biological Effects : The compound exhibits a wide range of biological activities beyond anticancer effects, including anti-diabetic and neuroprotective properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.